Lanthanum iodide

Descripción general

Descripción

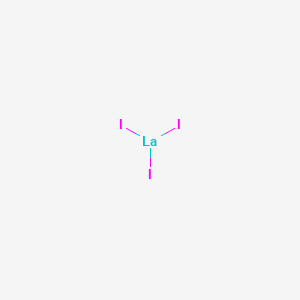

Lanthanum iodide is an inorganic compound composed of lanthanum and iodine, with the chemical formula LaI₃. It is known for its high solubility in water and deliquescent nature, meaning it can absorb moisture from the air. This compound is primarily used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lanthanum iodide can be synthesized through several methods:

- Lanthanum metal reacts with mercury(II) iodide to form this compound and mercury:

Reaction with Mercury(II) Iodide: 2La+3HgI2→2LaI3+3Hg

Lanthanum metal can also react directly with iodine to produce this compound:Direct Reaction with Iodine: 2La+3I2→2LaI3

Lanthanum oxide can be dissolved in hydroiodic acid to form this compound, although this method may lead to hydrolysis and the formation of polymeric hydroxy species:Dissolution in Hydroiodic Acid: La2O3+6HI→2LaI3+3H2O

Industrial Production Methods: Industrial production of this compound typically involves the direct reaction of lanthanum metal with iodine due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the product.

Types of Reactions:

- this compound can be reduced by metallic sodium to form lanthanum monoiodide:

Reduction: LaI3+2Na→LaI+2NaI

this compound reacts with tetrahydrofuran to form a photoluminescent complex:Formation of Complexes: LaI3+4THF→LaI3(THF)4

Common Reagents and Conditions:

Reducing Agents: Metallic sodium is commonly used as a reducing agent.

Solvents: Tetrahydrofuran is used to form complexes with this compound.

Major Products:

Lanthanum Monoiodide: Formed through reduction.

Photoluminescent Complexes: Formed through reactions with organic solvents like tetrahydrofuran.

Aplicaciones Científicas De Investigación

Scintillation Detectors

Overview:

Lanthanum iodide is primarily recognized for its scintillation properties, making it a suitable candidate for radiation detection applications. Scintillators convert high-energy photons into visible light, which can then be detected and measured. LaI₃, especially when doped with cerium (Ce), exhibits high light yield and energy resolution.

Key Properties:

- Light Yield: Approximately 70,000 photons per MeV.

- Energy Resolution: Around 2.6% for 662 keV gamma rays.

- Decay Time: About 16 ns.

Applications in Radiation Detection:

LaI₃ is used in various detection systems for gamma-ray spectroscopy and environmental monitoring. For instance, the Environmental Protection Agency (EPA) employs LaI₃-based detectors in aerial surveys to assess environmental radionuclide content .

Comparison with Other Scintillators:

| Detector Type | Light Yield (photons/MeV) | Energy Resolution (%) | Decay Time (ns) |

|---|---|---|---|

| LaI₃ (Ce-doped) | 70,000 | 2.6 | 16 |

| NaI(Tl) | ~38,000 | 7.5 | 230 |

| LaBr₃(Ce) | ~63,000 | 3.0 | 16 |

Ionic Conduction

Research Findings:

Recent studies have highlighted the potential of this compound in ionic conduction applications. Specifically, researchers have developed lanthanum oxyiodides that demonstrate significant iodide ion conduction capabilities. The introduction of ionic vacancies through partial substitution with lower-valent cations has been shown to enhance conductivity dramatically.

Case Study:

A solid-state reaction produced a compound La₀.₇₀Sr₀.₂₅Zn₀.₀₅OI₀.₇₀ with an impressive conductivity of at 400°C, which is approximately 70 times higher than that of pure LaOI .

Conductivity Improvement Mechanism:

The improvement in conductivity is attributed to:

- Increased iodide vacancies.

- Enhanced lattice volume facilitating ion migration.

Material Science Applications

This compound also plays a role in developing advanced materials with unique properties. Its incorporation into various matrices can lead to enhanced mechanical and thermal stability.

Research Insights:

Studies have shown that this compound can be combined with other compounds to create materials suitable for high-temperature applications or environments requiring robust thermal stability .

Potential Material Compositions:

- This compound Thiosilicate (La₃I[SiS₄]₂): Exhibits unique structural properties beneficial for specific electronic applications.

- Mixed Halides: Combinations of LaI₃ with other halides like LaBr₃ can yield materials with improved scintillation properties while maintaining stability under operational conditions .

Mecanismo De Acción

Lanthanum iodide exerts its effects primarily through its interaction with other compounds to form complexes. The lanthanum ion can replace calcium in biological molecules due to its similar ionic radius but higher charge, leading to the blockade of calcium channels . This property is utilized in various biochemical studies to understand calcium transport and signaling pathways.

Comparación Con Compuestos Similares

Lanthanum iodide is unique among lanthanide iodides due to its specific properties and applications. Similar compounds include:

- Cerium(II) Iodide (CeI₂)

- Praseodymium(II) Iodide (PrI₂)

- Gadolinium(II) Iodide (GdI₂)

These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound’s high solubility and deliquescent nature make it particularly useful in optical and biomedical applications .

Actividad Biológica

Lanthanum iodide (LaI₃) is an inorganic compound that has garnered attention for its unique biochemical properties and potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for health.

This compound can be synthesized through several methods, including the direct reaction of lanthanum metal with iodine or by dissolving lanthanum oxide in hydroiodic acid. The chemical formula for this compound is LaI₃, and it exhibits high solubility in water and deliquescent properties, meaning it can absorb moisture from the air .

Target Interactions:

this compound primarily interacts with biological molecules through the formation of complexes. One notable interaction is with tetrahydrofuran (THF), where it forms a photoluminescent complex (LaI₃(THF)₄) that has potential applications in organic synthesis and material science.

Biochemical Pathways:

The compound's biological activity is partly attributed to its ability to inhibit calcium channels, affecting calcium-dependent cellular processes. Additionally, this compound can influence gene expression by modulating transcription factors, which may lead to changes in cellular function .

Pharmacokinetics

This compound displays a high degree of solubility in biological systems, which facilitates its absorption and distribution. It has been shown to interact with various enzymes and proteins, potentially leading to both therapeutic effects and toxicity depending on the concentration .

Case Studies and Research Findings

Oral Cancer Risk:

A recent study indicated a U-shaped relationship between serum lanthanum levels and oral cancer risk. Patients with either low or high serum levels of lanthanum exhibited an increased risk of developing oral cancer compared to those with moderate levels . This suggests that while lanthanum may have beneficial effects at certain concentrations, excessive accumulation could be detrimental.

Safety Data:

Long-term studies involving lanthanum carbonate (a related compound) have shown no significant toxic effects after extended use in patients with impaired renal function. However, gastrointestinal side effects were noted, highlighting the need for careful monitoring of lanthanum exposure .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | LaI₃ |

| Solubility | Highly soluble in water; deliquescent |

| Mechanisms of Action | Inhibits calcium channels; interacts with biomolecules; forms complexes |

| Health Implications | U-shaped relationship with oral cancer risk; potential gastrointestinal effects |

Propiedades

IUPAC Name |

triiodolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKBXWMMXCGRBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[La](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaI3, I3La | |

| Record name | lanthanum(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065640 | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-22-4 | |

| Record name | Lanthanum iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.